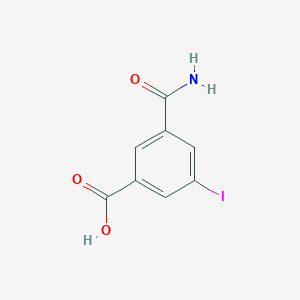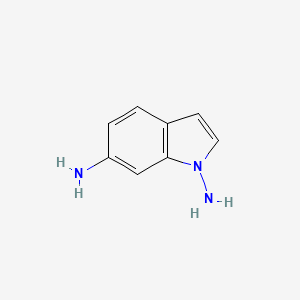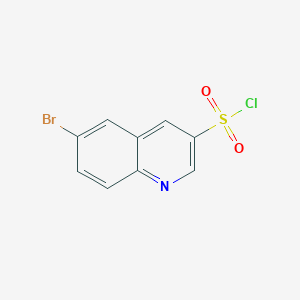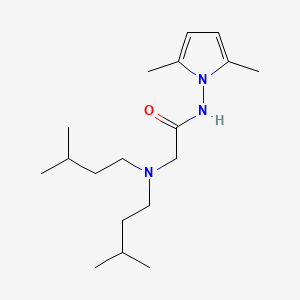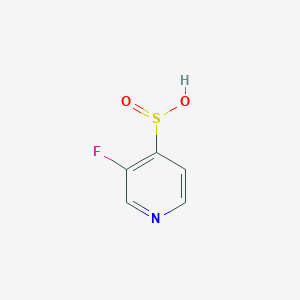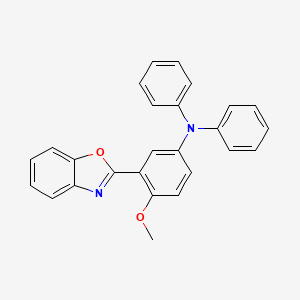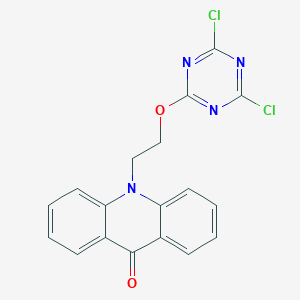
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one.
Reaction Conditions: The reaction between 4,6-dichloro-1,3,5-triazine and acridin-9(10H)-one is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the triazine ring is activated by the base, allowing the acridine derivative to attack and form the desired product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
10-(2-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)ethyl)acridin-9(10H)-one is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties compared to other acridine derivatives. This structural feature may enhance its reactivity and specificity in various applications.
Eigenschaften
CAS-Nummer |
915691-79-1 |
|---|---|
Molekularformel |
C18H12Cl2N4O2 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
10-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]ethyl]acridin-9-one |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-16-21-17(20)23-18(22-16)26-10-9-24-13-7-3-1-5-11(13)15(25)12-6-2-4-8-14(12)24/h1-8H,9-10H2 |
InChI-Schlüssel |
JIKSQLGILLHURI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCOC4=NC(=NC(=N4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


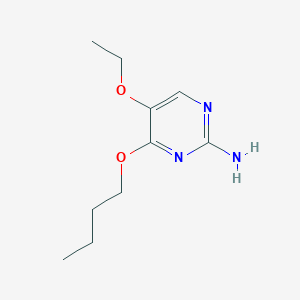
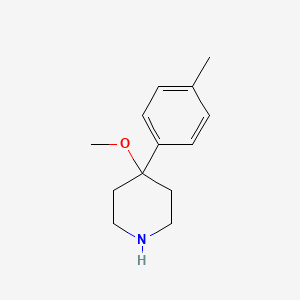
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

